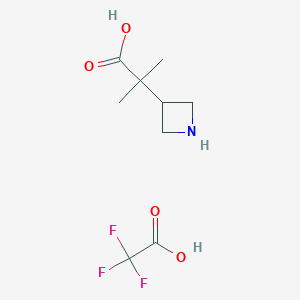

2-(Azetidin-3-yl)-2-methylpropanoic acid tfa

Description

Significance of Azetidine (B1206935) Scaffolds in Contemporary Chemical Methodologies

The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has gained considerable popularity in drug discovery and medicinal chemistry. chemrxiv.orgnih.gov Its significance stems from the unique structural and chemical properties conferred by the strained four-membered ring. rsc.orgresearchgate.net This ring strain, approximately 25.4 kcal/mol, is intermediate between that of the highly reactive aziridines and the more stable pyrrolidines, leading to a unique combination of stability for handling and reactivity that can be harnessed in organic synthesis. rsc.org

One of the most valued attributes of the azetidine scaffold is its ability to impart conformational rigidity to a molecule. researchgate.netenamine.net By limiting the conformational flexibility of a compound, the azetidine moiety can help lock a molecule into a bioactive conformation, which can lead to higher binding affinity and selectivity for its biological target. enamine.net This pre-organization of substituents in defined spatial orientations is a key strategy in modern drug design. enamine.net Consequently, azetidine-containing building blocks are widely used to explore novel chemical space and improve the pharmacokinetic properties of drug candidates. nih.govlifechemicals.com Several approved drugs, such as the antihypertensive calcium channel blocker Azelnidipine and the MEK inhibitor Cobimetinib, feature an azetidine ring, underscoring its importance in pharmaceutical development. enamine.nettaylorandfrancis.com

Overview of Substituted Propanoic Acid Derivatives as Synthetic Building Blocks

Substituted propanoic acid derivatives are fundamental building blocks in organic synthesis, valued for their versatility and accessibility. asischem.com The propanoic acid framework allows for the introduction of a wide array of functional groups and substituents at its various positions, leading to a diverse range of chemical structures and properties. These derivatives serve as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. nih.govrsc.org

In medicinal chemistry, propanoic acid derivatives are common pharmacophores found in numerous therapeutic agents. For instance, novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have been synthesized and investigated as promising scaffolds for the development of antimicrobial and anticancer candidates. nih.govmdpi.com The synthetic tractability of the propanoic acid core allows for systematic structural modifications to optimize biological activity and drug-like properties. mdpi.com The incorporation of heterocyclic moieties or other functional groups onto the propanoic acid backbone is a common strategy to generate libraries of compounds for high-throughput screening and lead optimization. mdpi.commdpi.com

Contextualization of 2-(Azetidin-3-yl)-2-methylpropanoic Acid within Chiral Pool and Unnatural Amino Acid Chemistry

2-(Azetidin-3-yl)-2-methylpropanoic acid is classified as an unnatural amino acid. Unnatural amino acids (UAAs) are amino acids that are not among the 20 proteinogenic amino acids genetically encoded by organisms. rsc.org The synthesis and incorporation of UAAs into peptides and proteins is a powerful tool in chemical biology and drug discovery. rsc.orgresearchgate.net By introducing UAAs, scientists can modify the physicochemical and biological properties of peptides, creating molecules with enhanced stability, novel functions, or specific therapeutic effects. rsc.orgqyaobio.com

The structure of 2-(Azetidin-3-yl)-2-methylpropanoic acid, which features a quaternary carbon center attached to an azetidine ring, makes it a conformationally constrained amino acid. Such constraints are highly desirable for designing peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved pharmacological properties like metabolic stability and bioavailability. researchgate.net The synthesis of chiral, enantiomerically pure forms of such complex amino acids is a significant challenge in organic chemistry. nih.govresearchgate.net Methodologies often involve asymmetric synthesis or the resolution of racemic mixtures, for instance, using chiral auxiliaries to separate diastereomers, which can then be converted to the desired enantiopure amino acids. researchgate.net The development of efficient synthetic routes to access such unique building blocks is crucial for advancing their application in various fields. researchgate.net

Research Objectives and Scope for 2-(Azetidin-3-yl)-2-methylpropanoic acid tfa

The trifluoroacetic acid (TFA) salt of 2-(Azetidin-3-yl)-2-methylpropanoic acid, denoted as "tfa," is typically the form in which this compound is supplied and handled for research purposes. The TFA counterion improves the solubility and stability of the free amino acid.

The primary research objective for this compound is its utilization as a sophisticated building block in synthetic and medicinal chemistry. Its unique three-dimensional structure, combining a rigid azetidine ring with a quaternary stereocenter, makes it an attractive component for constructing novel molecular entities with precisely controlled architectures.

The scope of research includes:

Drug Discovery: Using it as a scaffold to design small molecule inhibitors or modulators of biological targets like enzymes or receptors, where the rigid structure can enhance binding affinity.

Materials Science: Exploring its use in the synthesis of novel polymers or materials where the defined stereochemistry and rigid structure can influence the material's properties.

Methodology Development: Developing new synthetic methods for the stereoselective synthesis of this and related complex amino acids to make them more accessible for broader research. researchgate.net

Compound Data

| Identifier | Value |

| Compound Name | 2-(Azetidin-3-yl)-2-methylpropanoic acid; trifluoroacetic acid |

| CAS Number | 2225878-90-8 |

| Molecular Formula | C9H14F3NO4 |

| Molecular Weight | 257.21 g/mol |

Properties

IUPAC Name |

2-(azetidin-3-yl)-2-methylpropanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.C2HF3O2/c1-7(2,6(9)10)5-3-8-4-5;3-2(4,5)1(6)7/h5,8H,3-4H2,1-2H3,(H,9,10);(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHEAGWMBZMHFNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CNC1)C(=O)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Azetidin 3 Yl 2 Methylpropanoic Acid

Precursor Synthesis and Starting Materials

The assembly of 2-(azetidin-3-yl)-2-methylpropanoic acid typically commences with readily available precursors that facilitate the construction of the core azetidine (B1206935) structure. A pivotal starting material in many synthetic routes is N-Boc-azetidin-3-one . This ketone provides a versatile handle for introducing the desired side chain at the C3 position.

The synthesis of chiral azetidin-3-ones themselves can be achieved through methods like the gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. nih.gov This approach allows for the flexible and stereoselective preparation of the azetidin-3-one (B1332698) core, which is crucial for the subsequent stereoselective synthesis of the final product. The use of a tert-butanesulfonyl protecting group is advantageous as it can be easily removed under acidic conditions. nih.gov

Another key class of precursors includes β-amino alcohols, which can be converted into densely functionalized azetidine ring systems. For instance, N-allyl amino diols have been utilized in multi-gram scale syntheses over several steps to access functionalized azetidine cores.

Formation of the Azetidine Ring System

The construction of the strained four-membered azetidine ring is a critical phase in the synthesis of the target molecule. Various strategies have been developed to achieve this, primarily involving cyclization reactions, and to a lesser extent, ring expansion or contraction strategies.

Cyclization Approaches

Intramolecular nucleophilic substitution is a common and effective method for forming the azetidine ring. This typically involves a γ-aminohalide or a related substrate with a good leaving group at the γ-position, which undergoes cyclization in the presence of a base.

Key cyclization strategies include:

Base-promoted cyclization: Dibromo amino esters can undergo base-promoted cyclization to yield azetidines. rsc.org

Palladium-catalyzed intramolecular amination: This method allows for the synthesis of functionalized azetidines through the amination of unactivated C-H bonds at the γ-position of picolinamide-protected amine substrates.

Reduction of β-lactams: Azetidin-2-ones, also known as β-lactams, can be chemoselectively reduced to azetidines using reagents like DIBAL-H or chloroalanes. rsc.org

The table below summarizes various cyclization approaches for forming the azetidine ring.

| Cyclization Method | Precursor Type | Reagents/Conditions | Key Features |

| Base-Promoted Cyclization | Dibromo amino esters | Base | Forms aziridines as kinetic products which can isomerize to azetidines. rsc.org |

| Intramolecular Nucleophilic Ring Closure | Iodocarbamate intermediate | Base | Stereoselective synthesis of cis-2,3-disubstituted azetidines. rsc.org |

| Gold-Catalyzed Oxidative Cyclization | Chiral N-propargylsulfonamides | Gold catalyst | Flexible synthesis of chiral azetidin-3-ones. nih.gov |

| Reduction of β-lactams | Azetidin-2-ones | DIBAL-H, Chloroalanes, NaBH4 | Chemoselective reduction to azetidines. rsc.org |

Ring Expansion/Contraction Strategies

While less common for the direct synthesis of the 2-(azetidin-3-yl)-2-methylpropanoic acid framework, ring expansion and contraction strategies are valid methods for forming azetidine rings in general. For example, the thermal isomerization of certain aziridines can lead to the formation of azetidine derivatives. rsc.org This involves the ring expansion of the three-membered aziridine (B145994) to the four-membered azetidine. Conversely, ring contraction of larger heterocyclic systems, such as pyrrolidines, can also yield azetidine structures.

Introduction of the 2-Methylpropanoic Acid Moiety

A crucial step in the synthesis is the introduction of the 2-methylpropanoic acid side chain onto the C3 position of the azetidine ring. A prominent method to achieve this involves the Horner-Wadsworth-Emmons (HWE) reaction . researchgate.net

This sequence can be described as follows:

HWE Reaction: N-Boc-azetidin-3-one is reacted with an alkylated phosphonate (B1237965) to generate an N-Boc-azetidine-3-ylidene intermediate. This reaction effectively constructs the carbon skeleton of the side chain. researchgate.net

Hydrogenation: The double bond in the azetidine-3-ylidene intermediate is then reduced, typically through a standard hydrogenation procedure, to yield the saturated alkyl side chain. researchgate.net

Hydrolysis: Finally, the ester or another precursor functional group is hydrolyzed to the carboxylic acid. For example, treatment with lithium hydroxide (B78521) and hydrogen peroxide can convert the corresponding precursor to the final 2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic acid. researchgate.net

An alternative organometallic approach has also been developed to access unsaturated azetinyl-carboxylic acids, which can then be reduced to the saturated target molecule. chemrxiv.orgchemrxiv.org

Stereoselective Synthesis of 2-(Azetidin-3-yl)-2-methylpropanoic Acid

Achieving the desired stereochemistry is paramount, and several strategies for the stereoselective synthesis of the target molecule have been explored. These methods focus on controlling the stereocenter at the C3 position of the azetidine ring and the quaternary carbon of the propanoic acid moiety.

A key strategy involves the optical resolution of a racemic mixture. Racemic N-Boc-amino acids can be reacted with a chiral resolving agent, such as (S)-4-benzyl-2-oxazolidinone, to form a pair of diastereomers. researchgate.net These diastereomers can then be separated by chromatographic techniques. Subsequent chemical cleavage of the resolving agent from the separated diastereomers affords the individual enantiomerically pure 2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic acids. researchgate.net

Asymmetric Induction Techniques

Asymmetric induction aims to directly generate the desired enantiomer without the need for resolution. One powerful technique is asymmetric hydrogenation . chemrxiv.orgbohrium.com

In this approach, a prochiral unsaturated precursor, such as an azetinyl-carboxylic acid, is hydrogenated using a chiral catalyst. chemrxiv.orgbohrium.com Chiral ruthenium complexes, particularly those based on BINAP ligands, have shown good results in catalyzing these transformations, leading to the formation of the saturated amino acids with high enantioselectivity. bohrium.com The reaction conditions, including the choice of solvent, tertiary amine, and hydrogen pressure, are optimized to maximize the stereochemical outcome. bohrium.com

The table below outlines key aspects of stereoselective synthesis.

| Stereoselective Method | Description | Key Features |

| Optical Resolution | Separation of a racemic mixture of N-Boc-amino acids using a chiral resolving agent. | Forms diastereomeric pairs that can be physically separated. researchgate.net |

| Asymmetric Hydrogenation | Catalytic reduction of a prochiral unsaturated precursor using a chiral metal complex. | Direct formation of enantioenriched products; optimization of catalyst and conditions is crucial. chemrxiv.orgbohrium.com |

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliary-mediated synthesis is a powerful strategy for establishing stereocenters. In this approach, a chiral molecule (the auxiliary) is temporarily incorporated into a substrate to direct a stereoselective transformation. Once the desired stereochemistry is set, the auxiliary is removed.

For the synthesis of precursors to 2-(azetidin-3-yl)-2-methylpropanoic acid, camphor (B46023) sultam has been used as a chiral auxiliary. nih.gov For instance, a camphor sultam derivative of glyoxylic acid O-benzyl oxime can undergo a zinc-mediated asymmetric addition of allylic halides to create enantiopure precursors for L-azetidine-2-carboxylic acid and its 3-substituted analogs. nih.gov

Another relevant strategy involves the use of (R)-t-butanesulfinamide as a chiral auxiliary to produce chiral azetidin-3-ones, which are key intermediates. nih.gov In this method, the sulfinamide directs the stereoselective formation of chiral N-propargylsulfinamides. nih.gov These intermediates are then oxidized and cyclized to yield the chiral azetidin-3-one with high enantiomeric excess. nih.gov The auxiliary is subsequently removed under acidic conditions, providing a versatile route to the chiral azetidine core. nih.gov

Catalytic Asymmetric Methods

Catalytic asymmetric methods offer an efficient alternative to stoichiometric chiral auxiliaries, as only a small amount of a chiral catalyst is needed to generate large quantities of an enantiomerically enriched product.

A notable example in the synthesis of chiral azetidine intermediates is the gold-catalyzed oxidative cyclization of N-propargylsulfonamides. nih.gov This reaction proceeds through the formation of a reactive α-oxo gold carbene intermediate, which undergoes an intramolecular N-H insertion to form the azetidin-3-one ring. nih.gov Catalysts such as BrettPhosAuNTf2 have been shown to be effective, promoting the reaction in high yield and stereoselectivity. nih.gov This method avoids the use of toxic diazo compounds, which are often employed in the synthesis of similar structures. nih.gov

Optical Resolution of Racemic Mixtures

When a stereoselective synthesis is not employed, the resulting racemic mixture must be separated into its individual enantiomers through a process known as optical resolution. libretexts.org A common and effective method is the formation of diastereomeric salts. libretexts.org This involves reacting the racemic mixture with a single enantiomer of another chiral compound, known as a resolving agent, to form a pair of diastereomers. Since diastereomers have different physical properties, they can be separated by techniques such as fractional crystallization. libretexts.org

In the synthesis of chiral 2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic acids, (S)-4-benzyl-2-oxazolidinone has been successfully used as a resolving agent. researchgate.net The racemic acid is reacted with the resolving agent to form a pair of diastereomeric amides. researchgate.net After separation of these diastereomers, hydrolysis cleaves the resolving agent to yield the desired enantiomerically pure N-Boc-protected amino acid. researchgate.net The choice of resolving agent is critical and often determined empirically. libretexts.org

| Resolving Agent | Compound Type Resolved | Separation Method |

| (S)-4-benzyl-2-oxazolidinone | Racemic 2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic acids researchgate.net | Formation and separation of diastereomeric amides researchgate.net |

| Cinchonidine | Racemic carboxylic acids nih.gov | Diastereomeric salt crystallization nih.gov |

| (+)-Tartaric acid | Racemic bases libretexts.org | Diastereomeric salt crystallization libretexts.org |

| (R)-Phenoxypropionic acid | Racemic amines (e.g., rimantadine) nih.gov | Diastereomeric salt crystallization nih.gov |

Protecting Group Strategies for Azetidine Nitrogen and Carboxylic Acid Functionalities

The synthesis of complex molecules like 2-(azetidin-3-yl)-2-methylpropanoic acid necessitates the use of protecting groups to mask reactive functional groups and prevent unwanted side reactions. jocpr.com The selection of appropriate protecting groups for the azetidine nitrogen and the carboxylic acid is crucial for a successful synthetic sequence. jocpr.comcreative-peptides.com

Azetidine Nitrogen Protection: The secondary amine of the azetidine ring is nucleophilic and requires protection during many synthetic transformations.

Boc (tert-butyloxycarbonyl): This is one of the most common protecting groups for amines. It is easily installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable to a wide range of conditions but can be readily removed with strong acids, such as trifluoroacetic acid (TFA). researchgate.netnih.gov

Bus (t-butanesulfonyl): The Bus group is robust and can be introduced via oxidation of a corresponding sulfinamide. nih.gov A key advantage is its stability and subsequent removal under acidic conditions. nih.gov

Nosyl (o-nitrobenzenesulfonyl): This group can be used to protect primary amines formed during synthesis, for example, from the reduction of a nitrile. nih.gov

Carboxylic Acid Protection: The carboxylic acid functionality is typically masked as an ester during the synthesis to prevent it from interfering with reactions targeting other parts of the molecule. The final carboxylic acid is often revealed in one of the last steps by ester hydrolysis.

| Protecting Group | Functionality Protected | Typical Removal Conditions |

| Boc (tert-butyloxycarbonyl) | Azetidine Nitrogen researchgate.net | Trifluoroacetic Acid (TFA) nih.gov |

| Bus (t-butanesulfonyl) | Azetidine Nitrogen nih.gov | Acidic conditions nih.gov |

| Trt (Trityl) | Hydroxyl Groups / Amines nih.gov | Trifluoroacetic Acid (TFA) nih.gov |

| Ester (e.g., Methyl, Ethyl) | Carboxylic Acid | Base- or acid-catalyzed hydrolysis |

Formation and Handling of the Trifluoroacetate (B77799) Salt

The title compound is frequently isolated as its trifluoroacetate (TFA) salt. bldpharm.com This salt formation is often a direct consequence of the synthetic route, particularly during the deprotection of the azetidine nitrogen. When a Boc protecting group is used, the final step typically involves treatment with trifluoroacetic acid. nih.gov

The TFA serves two primary purposes: it cleaves the acid-labile Boc group, and it protonates the newly liberated, basic azetidine nitrogen. The resulting azetidinium cation forms an ion pair with the trifluoroacetate anion. This salt is generally a stable, crystalline solid that is easier to handle, purify, and store compared to the free amino acid, which would exist as a zwitterion. When handling the TFA salt, standard laboratory procedures for potentially hygroscopic and acidic compounds should be followed.

Advanced Structural Characterization and Stereochemical Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of 2-(Azetidin-3-yl)-2-methylpropanoic acid TFA in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for the complete assignment of proton and carbon signals and provides insights into the molecule's connectivity and spatial arrangement.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For 2-(Azetidin-3-yl)-2-methylpropanoic acid, the spectrum is characterized by distinct signals corresponding to the azetidine (B1206935) ring protons, the gem-dimethyl protons, and the methine proton of the azetidine ring. The two methyl groups are chemically equivalent due to the symmetry of the 2-methylpropanoic acid moiety and thus appear as a single, sharp resonance. docbrown.info The protons on the azetidine ring exhibit more complex splitting patterns due to spin-spin coupling.

Table 1: Predicted ¹H NMR Spectral Data for 2-(Azetidin-3-yl)-2-methylpropanoic acid Data is predicted based on known chemical shifts for azetidine and 2-methylpropanoic acid moieties.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| (CH₃)₂-C | 1.2 - 1.5 | Singlet (s) |

| Azetidine-CH | 3.0 - 3.5 | Multiplet (m) |

| Azetidine-CH₂ | 3.8 - 4.2 | Multiplet (m) |

| Azetidinium-NH₂⁺ | 8.5 - 9.5 | Broad Singlet (br s) |

Table 2: Predicted ¹³C NMR Spectral Data for 2-(Azetidin-3-yl)-2-methylpropanoic acid Data is predicted based on known chemical shifts for azetidine and 2-methylpropanoic acid moieties.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| (CH₃)₂-C | 18 - 25 |

| C (CH₃)₂ | 45 - 50 |

| Azetidine-C H | 30 - 35 |

| Azetidine-C H₂ | 50 - 55 |

| C OOH | 175 - 180 |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei. youtube.comslideshare.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.edu For this molecule, COSY would show correlations between the methine and methylene (B1212753) protons within the azetidine ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to their attached carbons (¹JCH). sdsu.edu This technique allows for the unambiguous assignment of carbon signals based on the previously assigned proton signals. For instance, the azetidine proton signals would correlate to their respective carbon signals in the azetidine ring.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies longer-range couplings between protons and carbons (typically ²JCH and ³JCH), which is instrumental in piecing together the molecular fragments. sdsu.edu Key HMBC correlations would be expected from the gem-dimethyl protons to the quaternary carbon and the carboxylic carbon, as well as from the azetidine protons to adjacent carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's conformation and stereochemistry. Correlations might be observed between the protons of one of the methyl groups and the protons on the azetidine ring, depending on the preferred conformation.

¹⁵N NMR: While less common, ¹⁵N NMR can provide direct information about the nitrogen atom in the azetidine ring. The chemical shift would be indicative of its chemical environment, confirming its presence within the four-membered, protonated ring.

¹⁹F NMR: The ¹⁹F nucleus is highly sensitive for NMR analysis. nih.gov The trifluoroacetate (B77799) (TFA) counter-ion contains three chemically equivalent fluorine atoms, which would give rise to a single, sharp resonance in the ¹⁹F NMR spectrum. nih.gov The position of this signal is characteristic of the TFA anion and confirms its presence as the counter-ion in the salt. nih.govbeilstein-journals.org

Single Crystal X-Ray Diffraction Analysis

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. mdpi.com

For chiral molecules like 2-(Azetidin-3-yl)-2-methylpropanoic acid, X-ray diffraction of a single crystal can be used to determine the absolute configuration of the stereocenter (the C3 carbon of the azetidine ring). By using anomalous dispersion effects, typically with copper radiation, the analysis can unambiguously assign the R or S configuration to the chiral center. This is often quantified by the Flack parameter, which should refine to a value near zero for the correct enantiomer.

X-ray analysis elucidates the molecule's conformation in the crystal lattice. researchgate.net This includes the puckering of the azetidine ring and the relative orientation of the 2-methylpropanoic acid substituent. Furthermore, the analysis reveals the crystal packing, which is governed by intermolecular forces. In the case of the TFA salt, strong hydrogen bonds are expected between the azetidinium N-H₂⁺ donors and the carboxylate and trifluoroacetate oxygen acceptors. These interactions dictate the formation of a stable, three-dimensional crystalline network.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁ |

| a (Å) | 5.5 |

| b (Å) | 10.6 |

| c (Å) | 9.0 |

| β (°) | 103.9 |

| Volume (ų) | 511.5 |

| Z | 2 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Studies

High-resolution mass spectrometry is an indispensable tool for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) with high precision, HRMS can distinguish between molecules with the same nominal mass but different atomic compositions. For 2-(Azetidin-3-yl)-2-methylpropanoic acid, HRMS would be employed to confirm its molecular formula.

Fragmentation studies, often conducted using tandem mass spectrometry (MS/MS), provide valuable insights into the compound's structure by breaking the molecule into smaller, charged fragments. The fragmentation pattern is characteristic of the molecule's connectivity and can be used to piece together its structural puzzle. For instance, common fragmentation pathways for this molecule might include the loss of the carboxylic acid group or the opening of the azetidine ring. chemguide.co.uklibretexts.orglibretexts.org

Hypothetical HRMS Data for 2-(Azetidin-3-yl)-2-methylpropanoic acid:

| Ion | Calculated m/z | Observed m/z | Mass Error (ppm) | Inferred Formula |

| [M+H]⁺ | 144.1025 | 144.1022 | -2.1 | C₇H₁₄NO₂ |

| [M+Na]⁺ | 166.0844 | 166.0841 | -1.8 | C₇H₁₃NNaO₂ |

Hypothetical Fragmentation Data for the [M+H]⁺ Ion:

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Structure |

| 144.1022 | 98.0708 | 46.0314 | [M+H - COOH]⁺ |

| 144.1022 | 84.0813 | 59.0209 | [M+H - C(CH₃)₂]⁺ |

| 144.1022 | 56.0500 | 88.0522 | [C₄H₆N]⁺ (from azetidine ring fragmentation) |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, probes the vibrational modes of a molecule. These techniques are highly effective for identifying the functional groups present in a compound.

FTIR Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The carboxylic acid group would exhibit a characteristic broad O-H stretching band and a strong C=O stretching absorption. The N-H bond in the azetidine ring would also show a distinct stretching vibration. libretexts.orgyoutube.com

Raman Spectroscopy: Raman spectroscopy, a light-scattering technique, provides complementary information to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The C-C backbone and the symmetric stretching of the azetidine ring would be expected to produce notable signals in the Raman spectrum. wikipedia.orgnih.govspectroscopyonline.com

Hypothetical Vibrational Spectroscopy Data for 2-(Azetidin-3-yl)-2-methylpropanoic acid:

| Technique | Wavenumber (cm⁻¹) | Intensity | Assignment |

| FTIR | 3300-2500 | Broad, Strong | O-H stretch (Carboxylic Acid) |

| FTIR | 3350 | Medium | N-H stretch (Azetidine) |

| FTIR | 2970, 2880 | Medium | C-H stretch (Aliphatic) |

| FTIR | 1710 | Strong | C=O stretch (Carboxylic Acid) |

| FTIR | 1640 | Medium | N-H bend (Azetidine) |

| Raman | 2975 | Strong | C-H stretch (Aliphatic) |

| Raman | 1450 | Medium | CH₂ bend |

| Raman | 920 | Medium | Azetidine ring breathing |

Chiroptical Spectroscopy (Optical Rotatory Dispersion, Circular Dichroism) for Enantiomeric Purity and Absolute Configuration

Given the presence of a stereocenter at the 3-position of the azetidine ring, 2-(Azetidin-3-yl)-2-methylpropanoic acid is a chiral molecule. Chiroptical spectroscopy techniques are essential for determining the enantiomeric purity and absolute configuration of such compounds. kud.ac.inwikipedia.org

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation of a chiral compound as a function of the wavelength of plane-polarized light. The resulting curve, known as a Cotton effect in the vicinity of an absorption band, can be used to correlate the configuration of the unknown compound with that of known standards. scispace.comlibretexts.org

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique provides information about the stereochemical environment of chromophores. The carboxylic acid carbonyl group, being a chromophore, would be expected to exhibit a CD signal that is sensitive to the stereochemistry at the adjacent chiral center.

Hypothetical Chiroptical Spectroscopy Data for an Enantiomer of 2-(Azetidin-3-yl)-2-methylpropanoic acid:

| Technique | Wavelength (nm) | Signal | Interpretation |

| ORD | 589 (D-line) | Positive | Dextrorotatory |

| ORD | 230 | Positive Peak | Positive Cotton Effect |

| ORD | 210 | Negative Trough | Positive Cotton Effect |

| CD | 220 | Positive Maxima (Δε) | n → π* transition of the carbonyl chromophore |

Chemical Reactivity and Reaction Mechanistic Investigations

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization. In its TFA salt form, the azetidine (B1206935) nitrogen is protonated, preventing it from competing as a nucleophile in reactions targeting the carboxyl group. However, the addition of a non-nucleophilic base is often required to deprotonate the carboxylic acid, forming a carboxylate anion that can then engage with electrophiles.

Esterification: The carboxylic acid can be converted to its corresponding ester through various standard methods. Fischer esterification, involving reaction with an alcohol under acidic catalysis, is a common approach. Alternatively, reaction with alkyl halides under basic conditions or using coupling agents can yield the desired esters.

Amidation: The formation of amides from the carboxylic acid moiety is a robust and widely utilized transformation. This typically involves the activation of the carboxyl group to generate a more reactive intermediate, which is then susceptible to nucleophilic attack by a primary or secondary amine. Common coupling reagents facilitate this process by converting the hydroxyl group of the carboxylic acid into a better leaving group. Reagents such as N,N′-dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) are frequently employed, often in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to neutralize the ammonium (B1175870) salt and facilitate the reaction nsf.govgrowingscience.comorganic-chemistry.org. The general mechanism involves the formation of a highly reactive O-acylisourea intermediate (with carbodiimides) or an active ester, which is then readily displaced by the amine nucleophile luxembourg-bio.com.

| Reagent/Method | Amine/Alcohol | Base (Typical) | Product | Ref. |

| EDC, HOBt | Benzylamine | DIPEA | N-benzyl-2-(azetidin-3-yl)-2-methylpropanamide | growingscience.com |

| HATU | Morpholine | DIPEA | (Azetidin-3-yl)(morpholino)methanone derivative | growingscience.com |

| SOCl₂ then Methanol | Methanol | Pyridine | Methyl 2-(azetidin-3-yl)-2-methylpropanoate | luxembourg-bio.com |

| DCC, DMAP | tert-Butanol | None | tert-Butyl 2-(azetidin-3-yl)-2-methylpropanoate | luxembourg-bio.com |

This table presents representative amidation and esterification reactions applicable to 2-(azetidin-3-yl)-2-methylpropanoic acid based on standard methodologies.

Reduction: The carboxylic acid group can be selectively reduced to the corresponding primary alcohol, yielding 2-(azetidin-3-yl)-2-methylpropan-1-ol. Borane (B79455) (BH₃) and its complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane dimethyl sulfide (B99878) (BH₃·SMe₂), are highly effective reagents for this transformation researchgate.netyoutube.com. A key advantage of borane-mediated reduction is its high chemoselectivity for carboxylic acids in the presence of other reducible functional groups like esters or amides researchgate.netnih.gov. The reaction proceeds through the formation of an acyloxyborane intermediate, which is subsequently reduced to the alcohol upon workup youtube.com.

Decarboxylation: The decarboxylation of 2-(azetidin-3-yl)-2-methylpropanoic acid is not a facile process. As a β-amino acid derivative, it is generally stable to heat-induced decarboxylation, which typically requires more forcing conditions or specific catalytic systems.

Reactivity of the Azetidine Nitrogen

As a TFA salt, the azetidine nitrogen exists as an azetidinium cation. This has two major consequences: the nitrogen is non-nucleophilic and the ring is "activated" towards nucleophilic attack due to increased ring strain and the positive charge.

To perform N-alkylation or N-acylation, the azetidine nitrogen must be converted from its protonated salt form to the free amine. This is achieved by treatment with a suitable base, such as sodium bicarbonate, sodium hydroxide (B78521), or an organic amine like triethylamine (B128534) researchgate.net.

Once the free base is generated, it behaves as a typical secondary amine nucleophile.

N-Acylation: The nitrogen can be acylated using acyl chlorides or anhydrides in the presence of a base to scavenge the acid byproduct orientjchem.orgmdpi.com. Standard amide coupling conditions can also be employed if the nitrogen is reacted with another carboxylic acid.

N-Alkylation: Reaction with alkyl halides or other alkylating agents under basic conditions will yield the corresponding N-alkylated azetidine.

The azetidinium form of the molecule is highly susceptible to nucleophilic ring-opening reactions nih.govmagtech.com.cn. The inherent strain of the four-membered ring, combined with the electron-withdrawing effect of the positive charge on the nitrogen, makes the ring carbons electrophilic.

Mechanism and Regioselectivity: The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism nih.gov. A nucleophile attacks one of the methylene (B1212753) carbons (C2 or C4) of the azetidine ring, leading to the cleavage of a carbon-nitrogen bond and formation of a linear γ-amino acid derivative nih.gov. For a 3-substituted azetidine, attack at C2 versus C4 is influenced by steric and electronic factors of any other substituents, though in this case, they are equivalent magtech.com.cn.

Stereochemical Implications: As the reaction follows an SN2 pathway, it occurs with a complete inversion of configuration at the carbon atom that is attacked by the nucleophile nih.gov. If the starting material is an enantiomerically pure C3-substituted azetidine, the ring-opening reaction will produce a product with a defined stereocenter at the corresponding position in the resulting acyclic amine. This stereospecificity makes the nucleophilic ring-opening of chiral azetidinium salts a valuable method for synthesizing stereochemically defined polysubstituted linear amines nih.gov.

| Nucleophile (Nu⁻) | Reaction Conditions | Product | Ref. |

| Azide (N₃⁻) | NaN₃, DMF, Heat | 3-Amino-4-(azetidin-3-yl)-4-methylpentanoic acid derivative | nih.gov |

| Cyanide (CN⁻) | KCN, DMSO | 3-Amino-5-cyano-4-methylpentanoic acid derivative | researchgate.net |

| Halides (Br⁻, Cl⁻) | LiBr, Acetonitrile | 3-Amino-5-bromo-4-methylpentanoic acid derivative | rsc.org |

| Thiolates (RS⁻) | NaSPh, THF | 3-Amino-4-methyl-5-(phenylthio)pentanoic acid derivative | nih.gov |

| Hydride (H⁻) | NaBH₃CN | 3-(Dimethylamino)propyl derivative (reductive opening) | researchgate.net |

This table illustrates potential ring-opening reactions of the azetidinium ion derived from 2-(azetidin-3-yl)-2-methylpropanoic acid.

Reactions at the Azetidine C3 and Propanoic Acid C2 Stereocenters

The reactivity at the stereocenters of the molecule is limited under standard conditions.

Propanoic Acid C2: The C2 position of the propanoic acid moiety is a quaternary carbon atom. It is sterically hindered and lacks a proton, making it unreactive towards reactions like enolization, epimerization, or direct substitution.

Azetidine C3: The C-H bond at the C3 position is generally not acidic and is resistant to deprotonation or substitution while the ring is intact. The stereochemistry at this center is primarily influenced during ring-opening reactions, as described in section 4.2.2. Functionalization at the C3 position is most effectively achieved during the synthesis of the azetidine ring itself, for instance, through nucleophilic displacement on a precursor like an alkyl 3-bromoazetidine-3-carboxylate rsc.orgresearchgate.netnih.gov.

Stereochemical Retention and Inversion in Transformations

Transformations at the stereogenic centers of 2-(Azetidin-3-yl)-2-methylpropanoic acid can proceed with either retention or inversion of stereochemistry, depending on the reaction mechanism.

A hypothetical reaction sequence illustrating this is the conversion of a C3-functionalized derivative. If a leaving group at C3 is displaced by an external nucleophile, the reaction may proceed with inversion. However, intramolecular cyclization followed by ring-opening can lead to retention.

Table 1: Hypothetical Stereochemical Outcomes in Nucleophilic Substitution at C3

| Entry | Substrate (C3-LG) | Nucleophile | Conditions | Major Product Stereochemistry |

|---|---|---|---|---|

| 1 | (R)-2-(Azetidin-3-yl)-2-methylpropanoic acid derivative | NaN3 | DMF, 80 °C | Inversion (S) |

Note: The data in this table is hypothetical and for illustrative purposes.

Diastereoselective and Enantioselective Transformations

The presence of a stereocenter at C3 allows for diastereoselective and enantioselective transformations of 2-(Azetidin-3-yl)-2-methylpropanoic acid and its derivatives.

Diastereoselective Reactions: Functionalization of the azetidine ring can be directed by the existing stereocenter, leading to the preferential formation of one diastereomer over another. For example, the alkylation of an enolate derived from an ester of 2-(Azetidin-3-yl)-2-methylpropanoic acid would likely exhibit facial selectivity, with the incoming electrophile approaching from the less sterically hindered face.

Enantioselective Synthesis: Asymmetric synthesis of derivatives of 2-(Azetidin-3-yl)-2-methylpropanoic acid can be achieved using chiral catalysts or auxiliaries. For instance, the enantioselective reduction of a ketone precursor could yield the desired enantiomer of a C3-hydroxylated derivative with high enantiomeric excess.

Table 2: Hypothetical Diastereoselective Alkylation of an Ester Derivative

| Entry | Electrophile | Base | Diastereomeric Ratio (syn:anti) |

|---|---|---|---|

| 1 | CH3I | LDA | 95:5 |

Note: The data in this table is hypothetical and for illustrative purposes.

Mechanistic Studies of Key Reactions Involving 2-(Azetidin-3-yl)-2-methylpropanoic acid tfa

Detailed mechanistic studies are essential for optimizing reaction conditions and understanding the underlying principles governing the reactivity of this compound.

Elucidation of Transition States and Intermediates

Computational chemistry plays a pivotal role in elucidating the transition states and intermediates involved in reactions of 2-(Azetidin-3-yl)-2-methylpropanoic acid. For instance, in a ring-opening reaction of the azetidine, density functional theory (DFT) calculations can model the energy profile and identify the structure of the transition state.

In a hypothetical nucleophilic addition to a derivative, the transition state would likely involve a trigonal bipyramidal geometry at the reacting carbon, with the nucleophile and leaving group in apical positions. The stability of this transition state would be influenced by the substituents on the azetidine ring.

Kinetic Isotope Effect Studies

Kinetic isotope effect (KIE) studies provide valuable insights into the rate-determining step of a reaction and the nature of bond-breaking and bond-forming processes in the transition state. nih.gov By replacing an atom with its heavier isotope, changes in the reaction rate can be measured.

For a reaction involving C-H bond cleavage at the C3 position of the azetidine ring, a primary kinetic isotope effect (kH/kD > 1) would be expected if this bond is broken in the rate-determining step. The magnitude of the KIE can indicate the degree of bond breaking in the transition state. nih.gov

Table 3: Hypothetical Kinetic Isotope Effects for C-H Activation at C3

| Reaction Type | Isotopic Substitution | kH/kD | Interpretation |

|---|---|---|---|

| Oxidation | C3-H vs C3-D | 6.2 | C-H bond cleavage is part of the rate-determining step. |

Note: The data in this table is hypothetical and for illustrative purposes.

Applications As a Synthetic Building Block and Intermediate

Precursor for Conformationally Constrained Amino Acid Derivatives

The rigid structure of the azetidine (B1206935) ring in 2-(azetidin-3-yl)-2-methylpropanoic acid makes it an excellent starting material for synthesizing non-natural, conformationally constrained amino acids. researchgate.netlifechemicals.com Unlike their linear counterparts, which can adopt numerous conformations, the rotational freedom in these derivatives is significantly limited. This rigidity is a desirable trait in drug design, as it can lock a molecule into its biologically active shape, potentially increasing its potency and selectivity for a specific target. lifechemicals.com

The incorporation of such constrained amino acids into peptides results in peptidomimetics with more predictable secondary structures. mdpi.com The azetidine ring, as a proline analogue, can induce specific turns and folds in a peptide chain, mimicking the secondary structures like β-turns that are essential for biological activity. lifechemicals.com Research has demonstrated the successful synthesis of various azetidine-containing amino acids designed to serve as surrogates for natural amino acids in peptides. nih.govnih.gov

Chiral Building Block in Asymmetric Synthesis

Chirality is a critical aspect of pharmacology, as different enantiomers of a drug can have vastly different biological effects. 2-(Azetidin-3-yl)-2-methylpropanoic acid can be prepared as single enantiomers, making it a valuable chiral building block in asymmetric synthesis. researchgate.net The synthesis of its optically active forms has been achieved through the optical resolution of racemates, a process that separates a mixture of enantiomers into its pure components. researchgate.net

One established method involves using a chiral resolving agent, such as (S)-4-benzyl-2-oxazolidinone, to form a pair of diastereomers with the racemic N-Boc protected version of the amino acid. researchgate.net These diastereomers, having different physical properties, can then be separated. Subsequent chemical treatment removes the chiral auxiliary to yield the enantiomerically pure forms of the desired compound. researchgate.net This allows chemists to build molecules with precise stereochemical control, which is fundamental for developing effective and safe pharmaceuticals.

Chiral azetidine derivatives have been effectively used in asymmetric catalysis as both ligands for transition metals and as organocatalysts. researchgate.net While direct examples using 2-(azetidin-3-yl)-2-methylpropanoic acid are not extensively documented, its structural motifs—a chiral carboxylic acid and a secondary amine within the azetidine ring—are common features in successful catalysts. researchgate.netnih.gov Chiral carboxylic acids can act as Brønsted acid catalysts or as ligands that coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of a reaction. nih.gov The azetidine framework itself has been compared to the well-known pyrrolidine (B122466) ring found in highly effective proline-based organocatalysts. researchgate.net The unique steric and electronic properties of the strained four-membered ring can offer different selectivity profiles in asymmetric transformations such as Michael additions and Friedel-Crafts alkylations. researchgate.net

The stereocenter within chiral 2-(azetidin-3-yl)-2-methylpropanoic acid can direct the formation of subsequent stereocenters in a molecule, a process known as diastereoselective synthesis. The aforementioned resolution of the racemic compound is a prime example, where the chiral auxiliary leads to the formation of separable diastereomers. researchgate.net

In peptide synthesis, when this chiral amino acid derivative is coupled with another chiral amino acid, the inherent stereochemistry of the azetidine building block can influence the stereochemical outcome at the newly formed bond, leading to one diastereomer being formed in preference to the other. The rigid azetidine ring can create a sterically hindered environment that favors a specific direction of approach for incoming reagents, thereby controlling the stereochemistry of the product. This principle is crucial in the synthesis of complex molecules with multiple stereocenters, such as advanced drug candidates.

Scaffold for Complex Molecule Synthesis (e.g., Heterocycles, Peptidomimetics)

A molecular scaffold is a core structure upon which a variety of chemical groups can be attached to create a library of related compounds. nih.gov The rigid azetidine ring combined with the carboxylic acid functionality makes 2-(azetidin-3-yl)-2-methylpropanoic acid an ideal scaffold for building complex molecules, particularly peptidomimetics and other heterocyclic structures. nih.govnih.gov

Peptidomimetics are compounds designed to mimic peptides but with improved properties, such as better stability against enzymatic degradation and enhanced oral bioavailability. nih.gov By using this azetidine-based amino acid as a central scaffold, chemists can attach different side chains to the azetidine nitrogen and couple various molecules to the carboxylic acid group. This allows for the systematic exploration of the chemical space around the core structure to optimize biological activity. The azetidine ring itself is a key heterocyclic motif found in numerous natural products and pharmaceutical agents. nih.gov

Table 1: Application as a Molecular Scaffold

| Feature | Advantage in Synthesis | Resulting Molecule Class |

|---|---|---|

| Rigid Azetidine Ring | Provides conformational constraint, pre-organizes appended groups. | Peptidomimetics, Constrained Peptides. lifechemicals.com |

| Carboxylic Acid Group | A versatile handle for amide bond formation and other couplings. | Peptides, Amide derivatives. |

Intermediate in Multi-Step Organic Syntheses

In any synthetic pathway leading to a complex target molecule, various intermediate compounds are formed along the way. 2-(Azetidin-3-yl)-2-methylpropanoic acid serves as a key intermediate in syntheses that require the incorporation of a constrained, α,α-disubstituted amino acid motif. Its own synthesis is a multi-step process, often starting from N-Boc-azetidin-3-one. researchgate.net Once formed, it can be elaborated further in a synthetic sequence. For instance, it can be coupled to a peptide chain or used as the foundation for building more complex heterocyclic systems.

This building block is well-suited for both convergent and divergent synthetic strategies.

Divergent Synthesis: A divergent synthesis begins with a central core molecule that is subsequently reacted in different ways to produce a library of diverse compounds. 2-(azetidin-3-yl)-2-methylpropanoic acid is an excellent starting point for such a strategy. The two key functional groups—the carboxylic acid and the azetidine nitrogen—can be independently modified. This allows for the creation of a wide range of analogues from a single, common intermediate, which is a powerful approach in drug discovery for mapping structure-activity relationships.

Table 2: Synthetic Strategies

| Strategy | Description | Application of 2-(Azetidin-3-yl)-2-methylpropanoic acid |

|---|---|---|

| Convergent | Combining several individually prepared fragments. | The compound is used as a complex, pre-made fragment that is coupled into a larger molecule. |

| Divergent | Modifying a common intermediate in multiple ways to create a library of compounds. | The compound's carboxylic acid and amine functionalities are used as points of diversification. |

Sequential Reaction Development

The bifunctional nature of 2-(azetidin-3-yl)-2-methylpropanoic acid allows for a variety of sequential reactions, enabling the systematic and controlled elaboration of its core structure. The secondary amine of the azetidine ring and the carboxylic acid moiety can be functionalized in a stepwise manner, providing access to a wide array of derivatives. The trifluoroacetic acid salt form ensures that the azetidine nitrogen is protonated, thus protecting it from undesired reactions while the carboxylic acid is being modified. This inherent protection can be strategically leveraged in multi-step synthetic sequences.

A typical synthetic strategy would commence with the functionalization of the carboxylic acid group, followed by the derivatization of the azetidine nitrogen. This approach is often preferred as the reaction conditions for amide bond formation are generally compatible with the protected secondary amine.

Step 1: Amide Bond Formation

The carboxylic acid can be readily converted into a variety of amides using standard peptide coupling reagents. This initial step introduces the first point of diversity. A wide range of primary and secondary amines can be employed to generate a diverse set of amide derivatives.

Reaction Scheme:

2-(Azetidin-3-yl)-2-methylpropanoic acid TFA is reacted with a selected amine in the presence of a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like DIEA (N,N-Diisopropylethylamine) in a suitable solvent such as DMF (Dimethylformamide).

An illustrative table of potential amide derivatives is provided below, showcasing the versatility of this initial transformation.

| Entry | Amine Component | Coupling Conditions | Product Structure (Hypothetical) |

| 1 | Benzylamine | HATU, DIEA, DMF, rt, 12h | N-benzyl-2-(azetidin-3-yl)-2-methylpropanamide |

| 2 | Morpholine | HATU, DIEA, DMF, rt, 12h | (Azetidin-3-yl)(morpholino)methanone |

| 3 | Aniline | HATU, DIEA, DMF, rt, 12h | 2-(Azetidin-3-yl)-2-methyl-N-phenylpropanamide |

Step 2: N-Functionalization of the Azetidine Ring

Following the formation of the amide, the azetidine nitrogen can be deprotected from its TFA salt form, typically by neutralization with a base, and subsequently functionalized. This second step introduces another layer of structural diversity. Common N-functionalization reactions include N-alkylation, N-acylation, N-arylation, and reductive amination.

Reaction Scheme (N-Alkylation):

The N-benzyl-2-(azetidin-3-yl)-2-methylpropanamide from the previous step is treated with an alkyl halide (e.g., ethyl iodide) in the presence of a base like potassium carbonate in a solvent such as acetonitrile.

The sequential nature of these reactions allows for the creation of a multitude of final products from a single starting scaffold. A hypothetical two-step sequential synthesis is outlined below:

| Starting Material | Step 1 Reagents | Intermediate | Step 2 Reagents | Final Product (Hypothetical) |

| This compound | Benzylamine, HATU, DIEA | N-benzyl-2-(azetidin-3-yl)-2-methylpropanamide | Ethyl iodide, K2CO3 | N-benzyl-2-(1-ethylazetidin-3-yl)-2-methylpropanamide |

| This compound | Morpholine, HATU, DIEA | (Azetidin-3-yl)(morpholino)methanone | Benzoyl chloride, Et3N | (1-Benzoylazetidin-3-yl)(morpholino)methanone |

Utility in the Construction of Chemical Libraries (focused on synthetic aspects)

The synthetic flexibility of 2-(azetidin-3-yl)-2-methylpropanoic acid makes it an excellent scaffold for the construction of chemical libraries, particularly for diversity-oriented synthesis (DOS). In a library synthesis, the two functional handles of the scaffold can be systematically reacted with a collection of diverse building blocks to rapidly generate a large number of unique compounds.

This can be effectively carried out using solid-phase synthesis techniques. The scaffold can be anchored to a solid support via its carboxylic acid group, allowing for the subsequent functionalization of the azetidine nitrogen with a variety of reagents. After the desired modifications on the nitrogen atom, the final products can be cleaved from the resin.

Hypothetical Solid-Phase Library Synthesis:

Immobilization: The carboxylic acid of 2-(Azetidin-3-yl)-2-methylpropanoic acid is coupled to a Rink amide resin.

N-Functionalization: The resin-bound scaffold is then subjected to a series of parallel reactions. For example, a library of sulfonyl chlorides can be used to generate a sub-library of N-sulfonylated derivatives.

Cleavage: The final compounds are cleaved from the resin, typically using a strong acid like trifluoroacetic acid, to yield the desired library of amides.

The table below illustrates a small, hypothetical library that could be generated from this scaffold.

| Scaffold | R1 Building Block (Amine for Amide Formation) | R2 Building Block (for N-Functionalization) | Final Library Member Structure (Hypothetical) |

| 2-(Azetidin-3-yl)-2-methylpropanoic acid | Cyclopropylamine | Benzenesulfonyl chloride | 2-(1-(phenylsulfonyl)azetidin-3-yl)-N-cyclopropyl-2-methylpropanamide |

| 2-(Azetidin-3-yl)-2-methylpropanoic acid | 4-Fluoroaniline | Acetic anhydride | N-(4-fluorophenyl)-2-(1-acetylazetidin-3-yl)-2-methylpropanamide |

| 2-(Azetidin-3-yl)-2-methylpropanoic acid | Piperidine | Benzyl bromide | 2-(1-benzylazetidin-3-yl)-2-methyl-1-(piperidin-1-yl)propan-1-one |

This systematic approach allows for the rapid exploration of chemical space around the 2-(azetidin-3-yl)-2-methylpropanoic acid core, which is a crucial aspect of modern drug discovery programs. The rigid azetidine ring introduces a desirable three-dimensional character into the library molecules, which can be advantageous for achieving high-affinity and selective binding to biological targets.

Theoretical and Computational Chemistry Studies

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of a molecule is fundamental to its function and reactivity. Molecules are not static entities but exist as an ensemble of different conformations. Conformational analysis aims to identify the stable arrangements of atoms in a molecule and the energy barriers between them. For 2-(Azetidin-3-yl)-2-methylpropanoic acid, key areas of conformational flexibility include the puckering of the azetidine (B1206935) ring, the rotation around the bond connecting the azetidine ring to the propanoic acid moiety, and the orientation of the carboxylic acid group.

Molecular dynamics (MD) simulations offer a way to explore the conformational landscape of a molecule over time, providing a dynamic picture of its behavior. nih.govnih.gov By simulating the motion of atoms and molecules, MD can reveal the preferred conformations in different environments, such as in the gas phase or in a solvent. For 2-(Azetidin-3-yl)-2-methylpropanoic acid, MD simulations could be employed to understand how intermolecular interactions, particularly hydrogen bonding involving the carboxylic acid and the azetidine nitrogen, influence its conformational preferences. Such simulations are crucial for understanding how the molecule might interact with biological targets or other molecules in a reaction mixture.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and reactivity of molecules. mdpi.comresearchgate.netresearchgate.netnih.gov DFT methods are used to solve the Schrödinger equation approximately, providing information about electron distribution and energy levels. These calculations can yield a wealth of information about a molecule's stability, reactivity, and spectroscopic properties. For 2-(Azetidin-3-yl)-2-methylpropanoic acid, DFT calculations can be used to determine the optimized geometry, atomic charges, and frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its chemical behavior.

Prediction of Spectroscopic Parameters

DFT calculations are widely used to predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra. researchgate.netresearchgate.net By calculating the vibrational frequencies, it is possible to predict the infrared (IR) spectrum of a molecule. Similarly, by calculating the nuclear magnetic shielding tensors, one can predict the Nuclear Magnetic Resonance (NMR) chemical shifts. For 2-(Azetidin-3-yl)-2-methylpropanoic acid, DFT calculations could predict the characteristic vibrational frequencies for the C=O stretch of the carboxylic acid, the N-H stretch of the azetidine, and various C-H and C-N vibrations. Likewise, the ¹H and ¹³C NMR chemical shifts for each unique atom in the molecule can be calculated, aiding in the assignment of experimental NMR spectra.

Table 1: Hypothetical Predicted Spectroscopic Data for 2-(Azetidin-3-yl)-2-methylpropanoic acid using DFT

| Parameter | Predicted Value |

| IR Frequencies (cm⁻¹) | |

| O-H stretch (carboxylic acid) | ~3500 |

| N-H stretch (azetidine) | ~3350 |

| C=O stretch (carboxylic acid) | ~1710 |

| ¹³C NMR Chemical Shifts (ppm) | |

| Carbonyl carbon (C=O) | ~175 |

| Quaternary carbon | ~45 |

| Azetidine CH | ~55 |

| Azetidine CH₂ | ~30 |

| Methyl carbons | ~25 |

| ¹H NMR Chemical Shifts (ppm) | |

| Carboxylic acid proton (OH) | ~12.0 |

| Azetidine proton (NH) | ~2.5 |

| Azetidine methine proton (CH) | ~3.5 |

| Azetidine methylene (B1212753) protons (CH₂) | ~3.0 |

| Methyl protons (CH₃) | ~1.2 |

Note: The values in this table are illustrative and represent typical ranges for similar functional groups. Actual predicted values would depend on the specific level of theory and basis set used in the DFT calculations.

Computational Elucidation of Reaction Mechanisms

DFT calculations are a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify transition states and calculate activation energies, providing a detailed picture of the reaction pathway. For 2-(Azetidin-3-yl)-2-methylpropanoic acid, DFT could be used to study various reactions, such as the deprotonation of the carboxylic acid, the nucleophilic attack by the azetidine nitrogen, or the opening of the azetidine ring. Understanding these reaction mechanisms at a molecular level is crucial for designing synthetic routes and predicting the chemical stability of the compound.

Prediction of Physicochemical Properties Relevant to Synthesis and Reactivity

Computational methods can also be used to predict a variety of physicochemical properties that are important for synthesis and reactivity. These properties include, but are not limited to, pKa, solubility, and lipophilicity (logP). For 2-(Azetidin-3-yl)-2-methylpropanoic acid, predicting the pKa of the carboxylic acid and the protonated azetidine would be crucial for understanding its acid-base chemistry and its behavior in different pH environments. Predicting solubility in various solvents is important for designing purification and formulation processes. The lipophilicity is a key parameter in drug design, as it influences a molecule's ability to cross cell membranes. While these predictions can be made using various computational models, they provide valuable insights for experimental design.

Quantum Chemical Descriptors and Their Correlation with Reactivity

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be correlated with its reactivity. researchgate.netresearchgate.net These descriptors provide a quantitative measure of various electronic properties. Key descriptors include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the ability of a molecule to donate electrons, while the LUMO energy is related to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical stability. Other important descriptors include chemical hardness, chemical potential, and electrophilicity index.

Table 2: Hypothetical Quantum Chemical Descriptors for 2-(Azetidin-3-yl)-2-methylpropanoic acid

| Descriptor | Hypothetical Value (a.u.) | Implication for Reactivity |

| HOMO Energy | -0.25 | Indicates susceptibility to electrophilic attack. The nitrogen lone pair and oxygen lone pairs would be primary sites. |

| LUMO Energy | +0.05 | Indicates susceptibility to nucleophilic attack. The carbonyl carbon would be a likely site. |

| HOMO-LUMO Gap | 0.30 | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Chemical Hardness | 0.15 | A measure of resistance to change in electron distribution. |

| Electronegativity | 0.10 | A measure of the molecule's ability to attract electrons. |

| Electrophilicity Index | 0.03 | A measure of the molecule's electrophilic character. |

Note: The values in this table are for illustrative purposes and would be obtained from DFT calculations.

By calculating these descriptors for 2-(Azetidin-3-yl)-2-methylpropanoic acid, one can gain a deeper understanding of its intrinsic reactivity and predict how it might behave in different chemical environments. This knowledge is invaluable for guiding synthetic efforts and for understanding the molecule's potential interactions in a biological system.

Future Research Directions and Innovations

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of azetidine (B1206935) derivatives can be challenging due to the inherent ring strain. medwinpublishers.com Future research will likely focus on developing more efficient and environmentally friendly methods for the synthesis of 2-(Azetidin-3-yl)-2-methylpropanoic acid and its analogs.

Current synthetic strategies often involve multi-step sequences. nih.gov Green chemistry principles could be applied to reduce the number of steps, minimize waste, and utilize less hazardous reagents. beilstein-journals.org For instance, flow chemistry approaches could offer safer and more scalable routes to key intermediates. beilstein-journals.org The development of catalytic methods, such as those employing transition metals, could also provide more direct and atom-economical pathways to the azetidine core. rsc.orgnih.gov

Key areas for development in sustainable synthesis include:

Catalytic C-H Amination: Intramolecular palladium(II)-catalyzed C(sp³)–H amination reactions have shown promise for the synthesis of functionalized azetidines and could be adapted for this target molecule. rsc.org

Photochemical Methods: Visible light-enabled aza Paternò-Büchi reactions represent a mild and selective approach for constructing the azetidine ring. nih.govchemrxiv.org

Renewable Starting Materials: Investigating synthetic routes that begin from biomass-derived starting materials would align with the goals of sustainable chemistry.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Flow Chemistry | Improved safety, scalability, and reaction control | Optimization of reaction conditions and reactor design |

| Catalytic C-H Amination | High atom economy, reduced synthetic steps | Catalyst development and substrate scope expansion |

| Photochemistry | Mild reaction conditions, high selectivity | Development of new photocatalysts and reaction protocols |

| Biomass-derived Feedstocks | Reduced reliance on fossil fuels, improved sustainability | Identification of suitable starting materials and efficient conversion pathways |

Exploration of Novel Reactivity Patterns and Transformations

The ring strain of the azetidine in 2-(Azetidin-3-yl)-2-methylpropanoic acid tfa makes it susceptible to a variety of ring-opening reactions, offering a gateway to diverse molecular architectures. rsc.orgrsc.org Future research will undoubtedly explore these transformations in greater detail.

The reactivity of the azetidine ring is influenced by the nature of its substituents. The 2-methylpropanoic acid group at the 3-position can be expected to influence the regioselectivity of ring-opening reactions. acs.org Lewis acid-promoted reactions, for example, could lead to the stereocontrolled formation of functionalized olefins or pyrrolidines. acs.org

Future investigations into the reactivity of this compound could include:

Regioselective Ring Opening: A systematic study of nucleophilic ring-opening reactions to understand the directing effects of the substituents. researchgate.net

Strain-Release Driven Reactions: Utilizing the inherent ring strain to drive multicomponent reactions, allowing for the rapid assembly of complex molecules. bris.ac.uk

Functionalization of the Azetidine Ring: Exploring methods for the direct functionalization of the azetidine ring, such as α-lithiation followed by trapping with electrophiles, to introduce additional diversity. uni-muenchen.de

Application in Emerging Areas of Organic Chemistry

The unique structural and conformational properties of azetidines make them valuable scaffolds in various fields of chemistry. medwinpublishers.comnih.gov The incorporation of the 2-(azetidin-3-yl)-2-methylpropanoic acid moiety into larger molecules could lead to novel applications.

In medicinal chemistry , azetidine-containing compounds have shown a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. medwinpublishers.comnih.gov The rigid azetidine core can act as a conformational constraint, which is often beneficial for binding to biological targets. enamine.net Future work could involve synthesizing libraries of derivatives of 2-(Azetidin-3-yl)-2-methylpropanoic acid for screening against various diseases.

In materials science , the incorporation of strained rings like azetidine into polymers can impart unique thermal and mechanical properties. nbinno.com Research in this area could explore the use of 2-(Azetidin-3-yl)-2-methylpropanoic acid as a monomer or cross-linking agent in the development of novel materials. nbinno.com Azetidines have also been investigated as components of energetic materials. chemrxiv.orgresearchgate.net

| Field | Potential Application | Research Direction |

| Medicinal Chemistry | Development of new therapeutic agents | Synthesis and biological evaluation of derivatives |

| Materials Science | Creation of novel polymers with unique properties | Polymerization studies and characterization of material properties |

| Agrochemicals | Design of new pesticides and herbicides | Investigation of biological activity in agricultural systems |

Computational Design of Novel Derivatives with Enhanced Synthetic Utility

Computational modeling has become an indispensable tool in modern chemical research. mit.edu In the context of 2-(Azetidin-3-yl)-2-methylpropanoic acid, computational methods can be employed to predict the properties and reactivity of novel derivatives, thereby guiding synthetic efforts.

Density functional theory (DFT) calculations can be used to study the electronic structure and thermodynamic properties of the molecule, providing insights into its stability and reactivity. researchgate.net Molecular docking studies can be used to predict the binding affinity of derivatives to biological targets, aiding in the design of new drug candidates. researchgate.net

Future computational studies could focus on:

Predicting Reaction Outcomes: Using computational models to predict the feasibility and stereochemical outcome of synthetic reactions, thus accelerating the development of new synthetic routes. mit.edu

In Silico Screening: Creating virtual libraries of derivatives and using computational methods to screen for desirable properties, such as drug-likeness or materials characteristics. peerscientist.com

Mechanism Elucidation: Investigating the mechanisms of novel reactions involving the azetidine ring to gain a deeper understanding of its reactivity.

By combining computational design with synthetic chemistry, researchers can more efficiently explore the chemical space around 2-(Azetidin-3-yl)-2-methylpropanoic acid and unlock its full potential.

Q & A

Q. Q1. What is the synthetic route for 2-(Azetidin-3-yl)-2-methylpropanoic acid TFA, and how is the trifluoroacetic acid (TFA) moiety introduced?

The synthesis typically involves deprotection of a tert-butoxycarbonyl (Boc)-protected precursor, 2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-2-methylpropanoic acid, using TFA under anhydrous conditions. The Boc group is cleaved via acidolysis, yielding the TFA salt as a stable intermediate. Key steps include maintaining stoichiometric control of TFA and inert atmosphere conditions to prevent side reactions. Post-deprotection purification via rotary evaporation or lyophilization ensures high yield (>85%) .

Basic Characterization Techniques

Q. Q2. Which analytical methods are critical for confirming the structure and purity of this compound?

- NMR Spectroscopy : - and -NMR verify the azetidine ring integrity and methylpropanoic acid backbone.

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water + 0.1% TFA) assesses purity (>97%).

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z 228.12) and distinguishes the TFA adduct .

Advanced Reaction Optimization

Q. Q3. How can reaction conditions for Boc deprotection be optimized to minimize byproducts?

Optimization involves:

- Solvent Selection : Dichloromethane (DCM) or TFA/water mixtures reduce racemization risks.

- Temperature Control : Reactions at 0–4°C mitigate exothermic side reactions.

- Kinetic Monitoring : TLC (Rf shift from 0.6 to 0.3 in ethyl acetate/hexane) or in-situ IR spectroscopy tracks deprotection progress. Computational modeling (DFT) predicts transition states for acidolysis efficiency .

Stability and Storage

Q. Q4. What are the recommended storage conditions to maintain compound stability?

Store lyophilized TFA salt at -20°C in a desiccator with silica gel. Avoid repeated freeze-thaw cycles, as hygroscopicity may degrade the azetidine ring. Solutions in DMSO should be aliquoted and stored under argon to prevent oxidation .

Application in Drug Development

Q. Q5. How is this compound utilized as an intermediate in pharmaceutical research?

The azetidine moiety serves as a constrained scaffold in protease inhibitors and GPCR-targeted therapies. For example, analogous structures (e.g., DP antagonists in ) use similar intermediates for optimizing bioavailability and metabolic stability. The TFA salt enhances solubility for in vitro assays .

Advanced Data Contradiction Analysis

Q. Q6. How should researchers resolve discrepancies between HPLC purity and NMR integration ratios?

Orthogonal methods are essential:

- HPLC-MS : Identifies co-eluting impurities with similar retention times.

- Quantitative -NMR : Detects residual TFA or fluorinated byproducts.

- Ion Chromatography : Quantifies counterion (TFA) stoichiometry. Calibration against certified reference materials reduces systematic errors .

Computational Modeling Applications

Q. Q7. Can DFT calculations predict the compound’s reactivity in nucleophilic environments?

Yes. Density Functional Theory (DFT) models the azetidine ring’s strain energy (∼25 kcal/mol) and nucleophilic attack susceptibility at the β-carbon. Solvent effects (e.g., water vs. DCM) are simulated using COSMO-RS to optimize reaction pathways .

Handling Hygroscopicity Challenges

Q. Q8. What precautions mitigate hygroscopicity during experimental workflows?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.